Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-one
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Overview
Description
Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-one is a highly strained polycyclic compound with a unique structure characterized by four fused cyclopropane rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a diene with a suitable dienophile in a Diels-Alder reaction, followed by further cyclization steps to form the tetracyclic structure .
Industrial Production Methods
Industrial production methods for Tetracyclo[3.3.0.0{2,8}.0 the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply .
Chemical Reactions Analysis
Types of Reactions
Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-one has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of strained polycyclic systems.
Materials Science:
Biology and Medicine: Investigated for its potential biological activity and as a scaffold for drug design.
Mechanism of Action
The mechanism of action of Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-one involves its interaction with various molecular targets. The strained structure of the compound makes it highly reactive, allowing it to participate in a range of chemical reactions. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems .
Comparison with Similar Compounds
Similar Compounds
- Tetracyclo[3.3.1.0{2,4}.0{6,8}]nonane : Another polycyclic compound with a similar strained structure.
- Tetracyclo[2.2.1.0{2,6}.0{3,5}]heptane : Known for its high strain and reactivity .
Uniqueness
Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-one is unique due to its specific arrangement of four fused cyclopropane rings, which imparts significant strain and reactivity.
Properties
Molecular Formula |
C8H8O |
---|---|
Molecular Weight |
120.15 g/mol |
IUPAC Name |
tetracyclo[3.3.0.02,8.04,6]octan-3-one |
InChI |
InChI=1S/C8H8O/c9-8-6-2-1-3-5(4(2)6)7(3)8/h2-7H,1H2 |
InChI Key |
UUCZLQLBGNWSCN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C2C(=O)C4C1C34 |
Origin of Product |
United States |
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